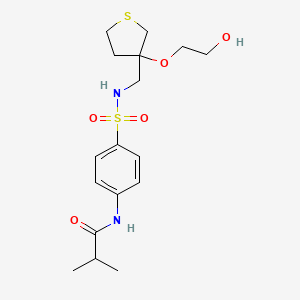
N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C17H26N2O5S2 and its molecular weight is 402.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Versatile Approach to Affinitychromic Polythiophenes
Research has demonstrated the preparation of postfunctionalizable and chromic polythiophenes, highlighting a method for creating a library of new polythiophene derivatives through reactions with amine-bearing molecules. This development suggests potential applications in high-throughput screening and drug discovery by utilizing the affinitychromic properties of these polymers for detecting interactions between ligands and targets. The colorimetric changes these polymers undergo could serve as a basis for creating inexpensive and versatile tools for various research applications (Bernier et al., 2002).
Methylglyoxal and Its Biological Implications
Another study focuses on methylglyoxal (MG), a highly reactive compound formed in organisms through enzymatic and nonenzymatic reactions. The study's findings on the formation of advanced glycation end-products and their implications in diabetes and neurodegenerative diseases suggest a research avenue for investigating the pathological roles of MG and its potential as a target for therapeutic intervention. The study also discusses methods for quantifying MG in biological samples, which can be pivotal for research into its effects on health and disease (Nemet et al., 2006).
Isoxazolidine Synthesis in Organic Synthesis and Drug Discovery
The stereoselective synthesis of isoxazolidines through a copper-catalyzed aminooxygenation process has been detailed, indicating the significance of these compounds in organic synthesis, drug discovery, and chemical biology. This method provides a pathway to synthesizing substituted isoxazolidines with excellent yields and diastereoselectivities, showcasing the potential for creating aminodiol and γ-lactone derivatives for various scientific applications (Karyakarte et al., 2012).
AMPA Receptor Potentiators in Cognitive Deficit Mitigation
Research into α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators has identified a new class of compounds that could attenuate cognitive deficits in conditions like schizophrenia. The development of these tetrahydrofuran ether-based potentiators, optimized for potency, selectivity, and metabolic stability, highlights an application in neuroscience research aimed at improving cognitive functions (Shaffer et al., 2015).
Propiedades
IUPAC Name |
N-[4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13(2)16(21)19-14-3-5-15(6-4-14)26(22,23)18-11-17(24-9-8-20)7-10-25-12-17/h3-6,13,18,20H,7-12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVWQWRKDSRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)
![4-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2366443.png)
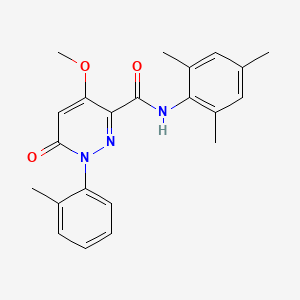
![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)
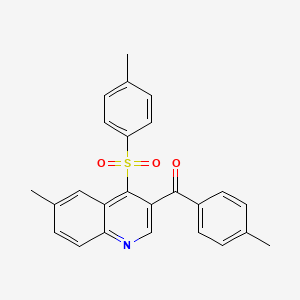
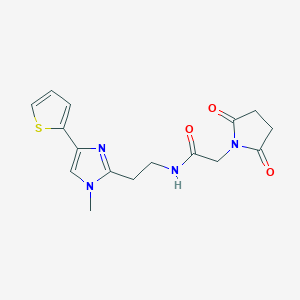
![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)
![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B2366453.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)
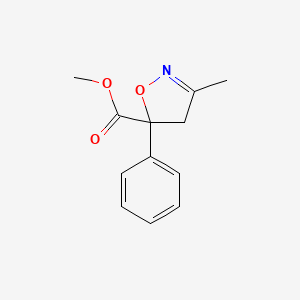
![5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2366461.png)
